molecular formula C10H11NO2 B3008879 Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate CAS No. 1820575-54-9

Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate

Cat. No.: B3008879
CAS No.: 1820575-54-9
M. Wt: 177.203
InChI Key: ZLGLOWZDHZRZIJ-HTQZYQBOSA-N
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Description

Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate is a chiral cyclopropane derivative characterized by a pyridinyl substituent at the C2 position and a methyl ester group at C1 (Figure 1). The (1R,2R) stereochemistry is critical for its biological activity and physicochemical properties, as seen in structurally related compounds such as pyrethroids and pharmaceutical intermediates . Cyclopropane rings are widely exploited in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets. This compound’s synthesis typically involves stereoselective cyclopropanation followed by esterification, as exemplified in protocols for analogous structures .

Properties

IUPAC Name

methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-6-7(8)9-4-2-3-5-11-9/h2-5,7-8H,6H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGLOWZDHZRZIJ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-42-9
Record name rac-methyl (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of a pyridin-2-yl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-yl group can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table compares Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate with structurally related cyclopropane derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (C1/C2) Biological Activity/Application Reference
This compound C₁₁H₁₁NO₂ 191.23 Pyridin-2-yl / Methyl ester Intermediate in drug synthesis
Cyano(3-phenoxyphenyl)methyl (1R,2R)-1-(4-chlorophenyl)-2-methylcyclopropane-1-carboxylate C₂₅H₂₀ClNO₃ 418.12 4-Chlorophenyl / Cyano-phenoxyphenyl Pyrethroid insecticide
1-(Pyridin-2-yl)cyclopropanecarboxylic acid C₉H₉NO₂ 163.18 Pyridin-2-yl / Carboxylic acid Pharmaceutical intermediate
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate C₇H₁₂O₃ 144.17 Hydroxyethyl / Methyl ester Synthetic intermediate
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 Ethyl / Amino-ethyl Potential bioactive scaffold

Key Observations :

  • Substituent Effects : The pyridin-2-yl group enhances polarity and hydrogen-bonding capacity compared to phenyl or alkyl substituents, influencing solubility and target interactions .
  • Stereochemistry : The (1R,2R) configuration in the target compound mirrors the activity trends in pyrethroids, where stereochemistry dictates insecticidal potency .
  • Ester vs. Acid : Methyl esters (e.g., target compound) generally exhibit higher membrane permeability than carboxylic acids (e.g., 1-(Pyridin-2-yl)cyclopropanecarboxylic acid) due to reduced ionization .

Biological Activity

Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

Structural Overview

This compound features a cyclopropane ring attached to a pyridine moiety and a carboxylate ester group. The molecular formula is C9H11NO2C_9H_{11}NO_2, and its stereochemistry is crucial for its biological interactions. The presence of the pyridine ring enhances the compound's reactivity and potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to:

  • Binding Interactions : The pyridin-2-yl group can engage in π-π stacking interactions with aromatic residues in proteins, which may enhance binding affinity to specific molecular targets.
  • Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylic acid form, allowing further interaction with biological pathways.
  • Rigidity : The cyclopropane ring contributes rigidity to the molecule, potentially influencing its pharmacokinetic properties and stability in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. Further investigations are necessary to elucidate the specific mechanisms involved in its antimicrobial action.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Initial studies suggest that it may inhibit tumor cell proliferation through modulation of specific signaling pathways. The unique structural characteristics of this compound may allow it to target cancer cells selectively while minimizing effects on normal cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesPotential Biological Activity
Methyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylateContains a para-methylphenyl group instead of pyridineLess effective as an antimicrobial agent
Methyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylateContains a para-chlorophenyl groupPotentially reduced binding affinity
1-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acidLacks the methyl ester functionalityDifferent pharmacological profile

The presence of the pyridine ring in this compound significantly influences its reactivity and binding interactions compared to these similar compounds.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics.
  • Cancer Cell Proliferation Inhibition : A study focused on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Q & A

Q. What are the key synthetic strategies for achieving stereochemical control in the synthesis of Methyl (1 R ,2 R )-2-pyridin-2-ylcyclopropane-1-carboxylate?

  • Methodological Answer : Stereochemical control in cyclopropane derivatives often relies on transition-metal-catalyzed methods (e.g., Simmons-Smith cyclopropanation) or chiral auxiliary approaches. For pyridin-2-yl-substituted cyclopropanes, asymmetric catalysis using Rh or Cu complexes may enforce the (1 R ,2 R ) configuration via ligand-induced stereoselectivity. Post-synthesis, chiral HPLC or enzymatic resolution can isolate enantiomers. Evidence from cyclopropane carboxylate analogs (e.g., rac-methyl derivatives) highlights the importance of reaction temperature and solvent polarity in minimizing racemization during ring closure .

Q. How is X-ray crystallography applied to confirm the stereochemistry and crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for stereochemical confirmation. SHELX software (e.g., SHELXL for refinement) is widely used to model the cyclopropane ring geometry and pyridine orientation. Key parameters include C–C bond lengths (typically ~1.54 Å for cyclopropane), dihedral angles, and hydrogen-bonding networks. For example, Acta Crystallographica reports emphasize refining anisotropic displacement parameters to resolve thermal motion artifacts in strained cyclopropane systems .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic effects of the cyclopropane ring strain on the pyridine moiety?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can quantify ring strain energy (~27–30 kcal/mol for cyclopropanes) and predict frontier molecular orbitals. Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the cyclopropane σ-bonds and pyridine’s π-system. For instance, pyridin-2-yl groups may stabilize the cyclopropane via conjugation with the nitrogen lone pair, reducing strain-induced reactivity .

Q. How do competing reaction pathways (e.g., ring-opening vs. functionalization) influence the derivatization of this compound?

  • Methodological Answer : Cyclopropane ring-opening under acidic/basic conditions competes with functionalization (e.g., electrophilic substitution on pyridine). Controlled experiments with deuterated solvents (e.g., D₂O) and kinetic isotope effects can distinguish pathways. For example, pyridine-directed C–H activation may favor functionalization over ring-opening. NMR monitoring of intermediates (e.g., ¹H/¹³C) and DFT-based transition-state modeling are critical for pathway analysis .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing reaction intermediates?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from diastereomeric byproducts or solvate formation. High-resolution MS (HRMS-ESI) with isotopic pattern matching and 2D NMR (e.g., NOESY for spatial proximity) can clarify structural ambiguities. For cyclopropane derivatives, coupling constants (³JHH ~5–8 Hz) and chemical shift anisotropy (CSA) in solid-state NMR differentiate stereoisomers .

Key Challenges & Recommendations

  • Stereochemical Purity : Use chiral columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to achieve baseline separation of enantiomers.
  • Reactivity Control : Avoid protic solvents during cyclopropanation to prevent ring-opening.
  • Data Validation : Cross-validate crystallographic data with computational models to address thermal motion artifacts .

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